2,4-二硝基苯腙壬醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

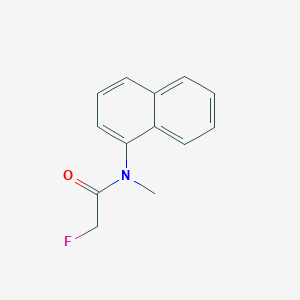

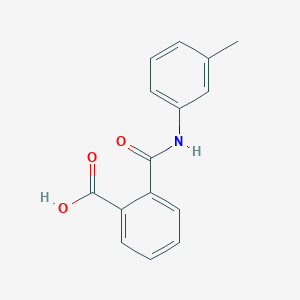

2,4-Dinitrophenylhydrazone nonanal, also known as Nonyl aldehyde-2,4-DNPH or Pelargonaldehyde-2,4-DNPH, is an analytical standard . Its linear formula is CH3(CH2)7CH=NNHC6H3(NO2)2 and it has a molecular weight of 322.36 .

Synthesis Analysis

The synthesis of 2,4-Dinitrophenylhydrazone derivatives, such as nonanal, typically involves the reaction of aliphatic and aromatic carbonyl derivatives with 2,4-dinitrophenylhydrazine . This reaction is catalyzed by carbonic acid protons under the pressure of the CO2-H2O steam-gas mixture .Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenylhydrazone nonanal is characterized by its IUPAC Standard InChI: InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3 . DFT calculations have been used to optimize the molecular geometry and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds .Chemical Reactions Analysis

2,4-Dinitrophenylhydrazone nonanal, like other 2,4-Dinitrophenylhydrazone derivatives, is involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dinitrophenylhydrazone nonanal include its molecular weight of 322.3596 . More detailed properties such as density, boiling point, vapor pressure, and others were not found in the search results.科学研究应用

合成和结构表征

2,4-二硝基苯腙衍生物,包括与壬醛相关的衍生物,已因其合成和结构特性而被广泛研究。一个值得注意的应用是 2,4-二硝基苯肼与各种芳香醛的固-固反应,这证明了这些化合物在合成芳香族 2,4-二硝基苯腙中的用途。该工艺受益于非溶剂反应和高稀释方法,无需碱性或酸性催化剂。结构稳定性通常通过分子内氢键实现,通过分子间氢键促进晶体中 2D 网络的形成 (Szczȩsna & Urbańczyk-Lipkowska, 2001)。

分析化学和生物分子分析

2,4-二硝基苯腙在分析化学中至关重要,特别是用于识别和分析羰基化的肽和蛋白质,它们是氧化应激的标志物。使用 2,4-二硝基苯肼作为反应基质的技术能够通过 MALDI-TOF 质谱快速识别未分级消化物中的 HNE 修饰肽。这种方法灵敏且需要最少的样品制备,突出了该衍生物在研究蛋白质修饰和与脂质相互作用中的作用 (Fenaille, Tabet, & Guy, 2004)。

环境和食品分析

在环境和食品科学中,2,4-二硝基苯腙促进了羰基化合物的检测和定量。一种应用是使用 2,4-二硝基苯肼作为衍生化剂,利用高效液相色谱 (HPLC) 分析巴西甘蔗酒和朗姆酒中的酮。该方法的优点在于简单、可重复,并且能够同时分析酮和醛,证明了 2,4-二硝基苯腙在不同基质中的多功能性 (Cardoso 等人,2003)。

化学合成和优化

在包括压力和溶剂变化在内的各种条件下合成和优化 2,4-二硝基苯腙对于提高产率和理解反应机理至关重要。例如,在二氧化碳压力下,在碳酸质子存在下由脂肪族和芳香族羰基衍生物催化合成 2,4-二硝基苯腙,例证了更有效地合成这些衍生物的方法学进步 (Eremeev, 2003)。

安全和危害

属性

IUPAC Name |

2,4-dinitro-N-[(E)-nonylideneamino]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBNOHBRCCXRIK-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2348-19-8 |

Source

|

| Record name | NSC408567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal 2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)